REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:6]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[C:5]([N+:18]([O-])=O)=[C:4]([CH3:21])[N:3]=1.Cl>C(O)C>[NH2:18][C:5]1[C:4]([CH3:21])=[N:3][C:2]([Cl:1])=[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[C:6]=1[C:13]([O:15][CH2:16][CH3:17])=[O:14]
|
Name
|
|
Quantity
|
7.1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
2-chloro-3,4-diethoxycarbonyl-6-methyl-5-nitropyridine
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C(C(=C1C(=O)OCC)C(=O)OCC)[N+](=O)[O-])C
|
Name
|
whereto
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
reduced iron
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
DISTILLATION
|
Details
|
After the solvent was distilled off
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with a saturated aqueous solution of sodium chloride
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
to give an oily product
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
NC=1C(=NC(=C(C1C(=O)OCC)C(=O)OCC)Cl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |